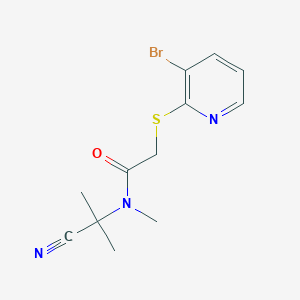
2-(3-Bromopyridin-2-yl)sulfanyl-N-(2-cyanopropan-2-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromopyridin-2-yl)sulfanyl-N-(2-cyanopropan-2-yl)-N-methylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. This compound is known for its unique chemical properties, which make it an attractive candidate for use in various research studies. In
Aplicaciones Científicas De Investigación
1. Chemical Warfare Agent Degradation
The chemical is mentioned in the context of studies related to the degradation of chemical warfare agents (CW agents). The degradation processes such as hydrolysis, microbial degradation, oxidation, and photolysis are crucial for environmental and occupational health. The research emphasizes the importance of understanding the environmental fate and toxicity of CW agent degradation products, some of which may include structures similar to the chemical (Munro et al., 1999).
2. Pharmacological Properties
The compound is associated with studies focusing on pharmacological properties and molecular mechanisms of bioactive compounds. For example, thymol, which has a similar structure, exhibits various pharmacological properties including antioxidant, anti-inflammatory, analgesic, and antispasmodic activities. This indicates the potential of similar compounds like 2-(3-Bromopyridin-2-yl)sulfanyl-N-(2-cyanopropan-2-yl)-N-methylacetamide to possess similar bioactive properties (Nagoor Meeran et al., 2017).
3. Environmental and Health Impact
The compound is also related to research on the environmental and health impact of certain chemicals. For instance, studies on sulphur-containing compounds indicate their role in cellular antioxidant systems and their potential in chelating heavy metals, hinting at the broader impact of similar compounds in environmental and health domains (Čolović et al., 2018).
4. Neurochemical Actions and Effects
Research into compounds like modafinil, which shares a similar acetamide group, explores its neurochemical actions and effects on cognition. This suggests that similar compounds may also have neurochemical significance and could be studied for their potential effects on cognitive functions (Minzenberg & Carter, 2008).
5. Heterocyclic Compounds in Medicine
The compound's structure relates to research on heterocyclic compounds, which are significant in the development of various medicines. The 2-oxo-3-cyanopyridine scaffold, for instance, has been found important due to its diverse biological activities and is used in various medicinal chemistry research, indicating the potential research interest and applications of similar compounds (Ghosh et al., 2015).
Propiedades
IUPAC Name |
2-(3-bromopyridin-2-yl)sulfanyl-N-(2-cyanopropan-2-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3OS/c1-12(2,8-14)16(3)10(17)7-18-11-9(13)5-4-6-15-11/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYXTEYREPGAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)CSC1=C(C=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

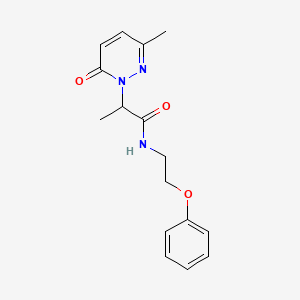
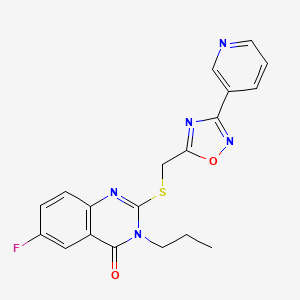
![3-Methyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2641785.png)
![8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2641787.png)
![6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B2641789.png)
![3-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2641790.png)


![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2641795.png)
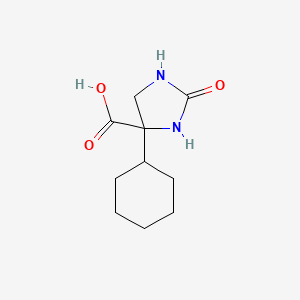

![5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2641801.png)
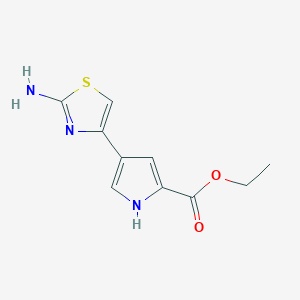
![5-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2641804.png)